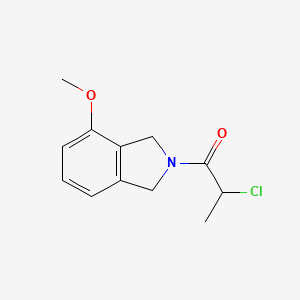
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline derivatives and exhibits unique properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation in animal models. The compound has also been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for specific enzymes and receptors, making it a valuable tool for studying their functions. However, one limitation of using this compound is its potential toxicity. In vitro and in vivo studies have shown that the compound can be toxic at high concentrations, and caution should be taken when handling and administering the compound.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the compound's efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that the compound can protect neurons from oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, the compound's potential as an analgesic agent warrants further investigation. Studies are needed to determine the compound's efficacy and safety in animal models of acute and chronic pain.
Synthesemethoden
The synthesis of 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one involves the reaction of 4-methoxy-1,3-dihydroisoindol-2-amine with 2-chloroacetone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by recrystallization or chromatography to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as a neuroprotective agent, anti-inflammatory agent, and analgesic agent.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-6-9-4-3-5-11(16-2)10(9)7-14/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWQUHWSUFOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)C(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

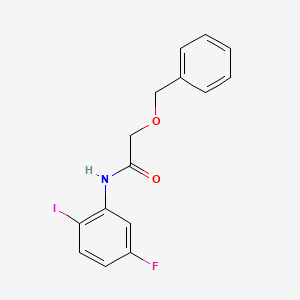

![N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2937876.png)
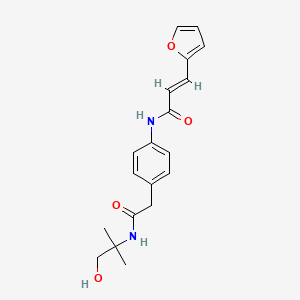


![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)
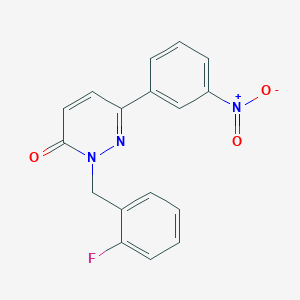
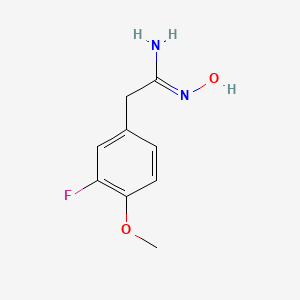
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
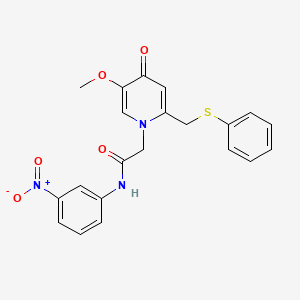
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)